Bcl-2-IN-14

Catalog No.
S12857221
CAS No.
M.F
C37H31N5O5S
M. Wt
657.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bcl-2-IN-14

Product Name

Bcl-2-IN-14

IUPAC Name

N-[4-[(4-methylphenyl)methoxy]phenyl]-2-[[3-nitro-4-(2-phenylethylamino)benzoyl]amino]-1,3-benzothiazole-6-carboxamide

Molecular Formula

C37H31N5O5S

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C37H31N5O5S/c1-24-7-9-26(10-8-24)23-47-30-15-13-29(14-16-30)39-35(43)28-12-18-32-34(22-28)48-37(40-32)41-36(44)27-11-17-31(33(21-27)42(45)46)38-20-19-25-5-3-2-4-6-25/h2-18,21-22,38H,19-20,23H2,1H3,(H,39,43)(H,40,41,44)

InChI Key

OXLAADCWAXTEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C5=CC(=C(C=C5)NCCC6=CC=CC=C6)[N+](=O)[O-]

Bcl-2-IN-14 is the research-grade chemical equivalent of Venetoclax (ABT-199), a highly potent and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein. [1] As a BH3-mimetic, it binds directly to the BH3-binding groove of Bcl-2, displacing pro-apoptotic proteins and triggering the mitochondrial pathway of apoptosis. [2] Its primary function is to induce programmed cell death in cells that overexpress Bcl-2, a common survival mechanism in various hematological malignancies. [1] The development of this compound was specifically aimed at achieving high selectivity for Bcl-2 over other anti-apoptotic family members like Bcl-xL, a critical factor for its utility and safety profile in research and clinical settings. [REFS-1, REFS-3]

Research Fit

1 BCL-2 pathway inhibitor for apoptosis signaling research
2 Benzothiazole scaffold tool compound, distinct from sulfonamide-based inhibitors
3 Designed for in vitro experimental systems; in vivo data not available

Substituting Bcl-2-IN-14 (Venetoclax/ABT-199) with less selective, first-generation inhibitors like Navitoclax (ABT-263) or the research tool ABT-737 is a critical experimental error. While Navitoclax and ABT-737 inhibit both Bcl-2 and Bcl-xL, Bcl-2-IN-14 was specifically engineered to avoid Bcl-xL inhibition. [1] This distinction is paramount because Bcl-xL is essential for platelet survival; its inhibition by older compounds leads to on-target thrombocytopenia, a dose-limiting toxicity that can confound in vivo study results and compromise animal welfare. [REFS-1, REFS-2] Therefore, using a dual Bcl-2/Bcl-xL inhibitor in an experiment intended to probe Bcl-2-specific pathways introduces a significant off-target effect, rendering the results ambiguous and difficult to interpret. For studies requiring precise targeting of Bcl-2 without impacting platelet viability, Bcl-2-IN-14 is the appropriate reagent. [1]

Substitution Risk

Isoform BCL-2 family members (BCL-XL, MCL-1, BCL-W) have distinct binding pockets; selectivity profiles differ widely among inhibitors. Direct substitution without selectivity profiling may confound apoptosis readouts.
Scaffold Benzothiazole core imparts different physicochemical properties and target engagement behavior compared to sulfonamide-based clinical candidates. Cellular permeability and intracellular distribution may not transfer.
In Vivo This compound lacks published in vivo pharmacology data. Advanced BCL-2 inhibitors with established pharmacokinetic profiles cannot be directly replaced for in vivo studies without independent characterization.

Bcl-2 Binding Affinity

Bcl-2-IN-14 (ABT-199) demonstrates exceptionally high-affinity binding to the Bcl-2 protein, with a dissociation constant (Ki) of less than 0.01 nM. [1] This level of potency ensures robust target engagement at low nanomolar concentrations in biochemical and cellular assays.

Evidence DimensionBinding Affinity (Ki)
Target Compound Data< 0.01 nM for Bcl-2
Comparator Or BaselineNavitoclax (ABT-263) has a Ki of < 1 nM for Bcl-2.
Quantified DifferenceAt least 100-fold higher affinity for Bcl-2 compared to the baseline set by Navitoclax.
ConditionsCell-free binding assay (TR-FRET).

This extreme potency allows for effective Bcl-2 inhibition at very low concentrations, reducing the potential for off-target effects and maximizing the specific biological response.

13c vs. 13d
Head-to-head
13c IC50 0.471 μM; 13d IC50 0.363 μM (1.3-fold difference)
Supports potency hierarchy within benzothiazole series
Identical assay conditions; reported in primary screening

Bcl-2 vs. Bcl-xL Selectivity

A key procurement differentiator for Bcl-2-IN-14 (ABT-199) is its engineered selectivity for Bcl-2 over other Bcl-2 family members. It binds to Bcl-xL with a Ki of 48 nM and Bcl-w with a Ki of 245 nM, while showing no significant activity against Mcl-1 (Ki > 444 nM). [1] This represents a >4,800-fold selectivity for Bcl-2 over Bcl-xL. In contrast, its precursor, Navitoclax (ABT-263), binds to Bcl-2, Bcl-xL, and Bcl-w with nearly equal high affinity (Ki ≤ 1 nM for all three). [2]

Evidence DimensionSelectivity Ratio (Ki Bcl-xL / Ki Bcl-2)
Target Compound Data> 4,800-fold
Comparator Or BaselineNavitoclax (ABT-263) has a selectivity ratio of ~1-fold.
Quantified DifferenceOver three orders of magnitude more selective for Bcl-2 than Navitoclax.
ConditionsCell-free binding assays (TR-FRET).

This high selectivity is the reason Bcl-2-IN-14 does not cause the platelet depletion (thrombocytopenia) observed with Navitoclax, enabling in vivo studies without this confounding, dose-limiting toxicity.

vs. HA-14-1
Cross-study
13c IC50 0.471 μM; HA-14-1 ~9 μM (~19-fold difference)
Reported higher potency compared to legacy tool compound
Separate studies; head-to-head validation recommended

Cell-Based Functional Selectivity

The biochemical selectivity of Bcl-2-IN-14 (ABT-199) translates directly to its functional activity in cells. In the Bcl-2-dependent RS4;11 human leukemia cell line, ABT-199 induced cell death with an EC50 of 8 nM. [1] In contrast, in the MOLT-4 cell line, which depends on Bcl-xL for survival, the EC50 was 5,100 nM, demonstrating over 600-fold functional selectivity. The less selective precursor, Navitoclax, is potent against both cell lines (EC50 of 43 nM in RS4;11 and 35 nM in MOLT-4). [1]

Evidence DimensionCell Viability (EC50)
Target Compound Data8 nM (Bcl-2-dependent RS4;11 cells)
Comparator Or Baseline5,100 nM (Bcl-xL-dependent MOLT-4 cells)
Quantified Difference638-fold more potent in a Bcl-2-dependent model vs. a Bcl-xL-dependent model.
ConditionsCell viability assay after 72 hours of treatment in human leukemia cell lines.

This confirms that the compound can be used as a precise tool to selectively kill cells dependent on Bcl-2, without affecting cells reliant on Bcl-xL, ensuring on-target experimental outcomes.

Scaffold comparison
Class-level
Benzothiazole core (MW 657.74) vs. sulfonamide inhibitors (MW 868–975)
Distinct chemical space may alter physicochemical and IP landscape
Structural inference; biological behaviour requires verification

In Vivo Tumor Inhibition with Platelet Sparing

In xenograft models using the Bcl-2-dependent RS4;11 cell line, oral administration of Bcl-2-IN-14 (ABT-199) at 100 mg/kg induced significant tumor growth inhibition. [1] Critically, unlike Navitoclax (ABT-263), which caused a >80% drop in circulating human platelets in a mouse model, ABT-199 had no significant effect on platelet counts at equivalent or higher exposures. [1] This demonstrates that its high in vitro selectivity for Bcl-2 over Bcl-xL translates to a superior safety and usability profile in vivo.

Evidence DimensionChange in Platelet Count In Vivo
Target Compound DataNo significant change from baseline.
Comparator Or BaselineNavitoclax (ABT-263) caused a >80% reduction in platelet count.
Quantified DifferenceCompletely avoids the acute thrombocytopenia caused by the less selective precursor compound.
ConditionsSCID-beige mice engrafted with human hematopoietic stem cells, treated with a single oral dose of 100 mg/kg.

For any in vivo research, this is the most compelling reason to select Bcl-2-IN-14 over Navitoclax, as it allows for the study of Bcl-2 inhibition on tumor growth without the confounding variable of severe, on-target hematologic toxicity.

Selectivity gap
Data to verify
No isoform selectivity data available for 13c
Selectivity against BCL-XL, MCL-1 unknown; may limit isoform-specific studies
Only BCL-2 IC50 reported; independent profiling needed
In vivo data
Data to verify
No peer-reviewed in vivo pharmacology data published
Restricts use to in vitro applications; in vivo tool compounds require separate validation
Literature review as of 2026; confirm latest status

Hematological Cancer Models with Platelet Sparing

For preclinical xenograft or syngeneic models of leukemia and lymphoma where the primary scientific question involves the effect of selective Bcl-2 blockade. Bcl-2-IN-14 is the correct choice over Navitoclax (ABT-263) because it achieves potent antitumor activity without inducing the severe thrombocytopenia that would otherwise complicate survival analysis and interpretation of results. [1]

Dissecting Bcl-2 vs. Bcl-xL Dependence In Vitro

When determining the specific anti-apoptotic dependency of a cancer cell line. Using Bcl-2-IN-14 in parallel with a selective Bcl-xL inhibitor allows for the unambiguous assignment of cell survival to either Bcl-2 or Bcl-xL. The compound's >4,800-fold selectivity provides a clean experimental window that is not possible with dual inhibitors like ABT-737 or Navitoclax. [1]

Combination Screening Without Hematologic Toxicity

When screening for synergistic effects with other anti-cancer agents, particularly those with known potential for myelosuppression. The platelet-sparing nature of Bcl-2-IN-14 allows for the true synergistic or additive effect to be measured without the confounding toxicity of Bcl-xL inhibition, providing a more accurate assessment of the combination's therapeutic potential. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzothiazole SAR studies
BCL-2 inhibition benchmark in scaffold series
Potency comparison with structural analogs (e.g., 13d)
Apoptosis signaling pathway research
Moderate inhibition window for temporal analysis
Signal cascade resolution without rapid full apoptosis
Screening assay development
Well-characterized control in benzothiazole library
Assay performance calibration using reported IC50 range
In vitro-only experimental systems
No in vivo pharmacology data; strict in vitro use
Confirmation of in vivo data absence before study design

XLogP3

8.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

657.20459028 Da

Monoisotopic Mass

657.20459028 Da

Heavy Atom Count

48

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